2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 166096-47-5
VCID: VC5739793
InChI: InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21)
SMILES: C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Molecular Formula: C15H8ClNO4
Molecular Weight: 301.68

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid

CAS No.: 166096-47-5

Cat. No.: VC5739793

Molecular Formula: C15H8ClNO4

Molecular Weight: 301.68

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid - 166096-47-5

Specification

CAS No. 166096-47-5
Molecular Formula C15H8ClNO4
Molecular Weight 301.68
IUPAC Name 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid
Standard InChI InChI=1S/C15H8ClNO4/c16-9-2-1-3-10(7-9)17-13(18)11-5-4-8(15(20)21)6-12(11)14(17)19/h1-7H,(H,20,21)
Standard InChI Key ABFLDFICOGECPZ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid belongs to the isoindoline derivative family, featuring:

  • A bicyclic isoindoline core with two ketone groups at positions 1 and 3.

  • A 3-chlorophenyl substituent at position 2 of the isoindoline ring.

  • A carboxylic acid group at position 5.

The chlorine atom at the meta position of the phenyl ring enhances electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC15H8ClNO4\text{C}_{15}\text{H}_8\text{ClNO}_4
Molecular Weight301.69 g/mol
CAS Number166096-47-5
Predicted SolubilityLow in water; soluble in DMSO
Melting PointNot reported
StabilitySensitive to strong bases

The low aqueous solubility suggests potential formulation challenges for biological applications .

Synthesis and Characterization

Synthetic Pathways

While explicit synthesis details for this compound are scarce, analogous isoindoline derivatives are typically synthesized via:

  • Condensation Reactions: Phthalic anhydride derivatives react with substituted anilines to form the isoindoline core.

  • Friedel-Crafts Acylation: Introduces aromatic substituents like the chlorophenyl group.

  • Carboxylation: Oxidation of methyl or hydroxymethyl groups to carboxylic acids.

Purification often involves column chromatography or recrystallization from ethanol-water mixtures .

Analytical Characterization

Standard techniques for verification include:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions.

  • Mass Spectrometry: High-resolution MS to validate molecular weight.

  • IR Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2500–3000 cm1^{-1} (COOH stretch) .

Biological Activity and Mechanisms

In Silico Predictions

Computational models suggest:

  • Drug-Likeness: Compliance with Lipinski’s Rule of Five (MW < 500, logP < 5).

  • Target Affinity: Potential inhibition of kinase enzymes (e.g., EGFR, VEGFR).

ParameterPrediction
LogP (Octanol-Water)2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Polar Surface Area85 Ų

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Kinase Inhibitors: Modifying the chlorophenyl group alters selectivity.

  • Antibiotic Derivatives: Functionalization of the carboxylic acid enhances bioavailability.

Materials Science

Potential uses include:

  • Coordination Polymers: Carboxylic acid groups bind metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}).

  • Organic Semiconductors: Conjugated π-system enables charge transport.

Comparison with Structural Analogs

Chlorophenyl Isoindoline Derivatives

A comparative analysis reveals:

Compound NameMolecular FormulaSubstituent PositionKey Differences
2-(4-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acidC15H8ClNO4\text{C}_{15}\text{H}_8\text{ClNO}_4Para-chlorophenylAltered electronic distribution
2-(2-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acidC15H8ClNO4\text{C}_{15}\text{H}_8\text{ClNO}_4Ortho-chlorophenylSteric hindrance impacts binding

The meta-substitution in 2-(3-Chlorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid balances electronic and steric effects, optimizing interactions with biological targets .

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No data on acute or chronic toxicity.

  • Synthetic Scalability: Current methods lack yield optimization.

  • Mechanistic Studies: Target validation remains speculative.

Research Priorities

  • Comprehensive Bioassays: Screen against cancer, bacterial, and fungal models.

  • Formulation Development: Improve solubility via salt or prodrug strategies.

  • Structure-Activity Relationships: Synthesize analogs with varied substituents.

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